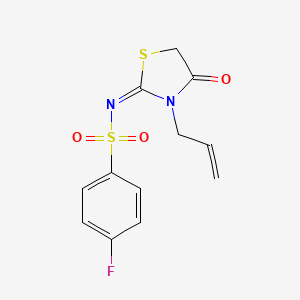

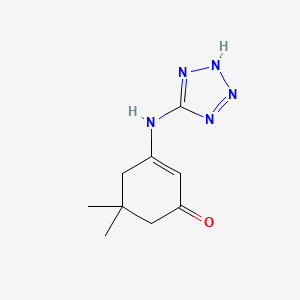

![molecular formula C19H18N4O4 B2563452 Ethyl 3-[3-(4-oxo-1,2,3-benzotriazin-3-yl)propanoylamino]benzoate CAS No. 880810-77-5](/img/structure/B2563452.png)

Ethyl 3-[3-(4-oxo-1,2,3-benzotriazin-3-yl)propanoylamino]benzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 3-[3-(4-oxo-1,2,3-benzotriazin-3-yl)propanoylamino]benzoate is a chemical compound with the molecular weight of 380.4 . It is also known by its IUPAC name, ethyl 3-{[4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanoyl]amino}benzoate .

Synthesis Analysis

The synthesis of this compound involves the use of 3,4-dihydro-4-oxo-1,2,3-benzotriazinyl esters of Fmoc-amino acids in solid phase peptide synthesis . The ionization of the liberated hydroxy component by the starting resin-bound amine provides a useful color indicator of the progress of acylation reactions .

Molecular Structure Analysis

The InChI code for this compound is 1S/C20H20N4O4/c1-2-28-20(27)14-7-5-8-15(13-14)21-18(25)11-6-12-24-19(26)16-9-3-4-10-17(16)22-23-24/h3-5,7-10,13H,2,6,11-12H2,1H3,(H,21,25) . This code provides a unique representation of the compound’s molecular structure.

Chemical Reactions Analysis

The compound is involved in amide bond formation reactions, particularly in peptide synthesis . It has been demonstrated to have remarkable resistance to racemization during these reactions .

Physical And Chemical Properties Analysis

The compound is characterized by a molecular weight of 380.4 . Further physical and chemical properties are not specified in the available literature.

Applications De Recherche Scientifique

Synthesis and Material Science Applications

Peptide Bond Formation : The use of additives like Oxyma [ethyl 2-cyano-2-(hydroxyimino)acetate] in peptide synthesis as an alternative to benzotriazole-based HOBt and HOAt showcases the evolution of safer and more efficient reagents in the amide coupling process. This research underscores the ongoing need for innovations in synthetic chemistry that reduce risks while enhancing performance (Subirós‐Funosas et al., 2009).

Polymer Science : Studies on the cooperative motion of polar side groups in amorphous polymers, as seen in the synthesis and properties of azo polymers for reversible optical storage, illustrate the intersection of organic synthesis and material science. These findings highlight the potential of organic compounds in creating advanced materials with novel optical properties (Meng et al., 1996).

Medicinal Chemistry and Drug Design

Antimicrobial Agent Development : The synthesis and characterization of new quinazolines with potential antimicrobial activities reflect the application of organic synthesis in developing novel therapeutics. This research demonstrates the exploration of organic compounds as scaffolds for pharmaceuticals targeting bacterial and fungal pathogens (Desai et al., 2007).

Antiplatelet Activity : The study of ethyl 4-(1-benzyl-1H-indazol-3-yl)benzoate (YD-3) derivatives for their selective anti-PAR4 activity in antiplatelet drug development exemplifies the role of synthetic organic chemistry in medicinal chemistry. This research outlines the structure-activity relationship (SAR) study critical for optimizing drug candidates (Chen et al., 2008).

Orientations Futures

Propriétés

IUPAC Name |

ethyl 3-[3-(4-oxo-1,2,3-benzotriazin-3-yl)propanoylamino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N4O4/c1-2-27-19(26)13-6-5-7-14(12-13)20-17(24)10-11-23-18(25)15-8-3-4-9-16(15)21-22-23/h3-9,12H,2,10-11H2,1H3,(H,20,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPZWHQSYNQMRHH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=CC=C1)NC(=O)CCN2C(=O)C3=CC=CC=C3N=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-[3-(4-oxo-1,2,3-benzotriazin-3-yl)propanoylamino]benzoate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-methoxy-2-(4-methoxyphenyl)-3-(3-methoxypropyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2563369.png)

![6-ethoxy-N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)nicotinamide](/img/structure/B2563375.png)

![3,6-Dichloro-N-[2-methoxy-1-(5-methylfuran-2-YL)ethyl]pyridine-2-carboxamide](/img/structure/B2563378.png)

![Ethyl 5-(2-(benzylthio)acetamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2563387.png)

![{[(2-Methylphenyl)methyl]carbamoyl}methyl 3,4,5-triethoxybenzoate](/img/structure/B2563392.png)